Croverin
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Overview
Description
Croverin is a diterpenoid compound isolated from the aerial parts of Croton verreauxii Baillon . It belongs to the class of diterpene lactones, which are known for their diverse biological activities. The structure and stereochemistry of this compound have been elucidated using a combination of chemical, physical, and X-ray methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of croverin involves several steps, starting from simpler organic moleculesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Croton verreauxii Baillon. The plant material is harvested, dried, and subjected to solvent extraction to isolate the diterpenoid compounds. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Croverin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more complex oxygenated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms like dihydrothis compound, and substituted this compound compounds with altered biological activities .
Scientific Research Applications
Croverin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of diterpenoid lactones.
Biology: this compound exhibits various biological activities, including anti-inflammatory and anticancer properties, making it a valuable compound for biological research.
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of croverin involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Dihydrocroverin: A reduced form of this compound with similar biological activities.
Other Diterpenoid Lactones: Compounds such as andrographolide and forskolin, which also exhibit diverse biological activities.
Uniqueness of this compound
This compound is unique due to its specific structure and stereochemistry, which confer distinct biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (1R,4S,6R,8R,9S)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |
InChI |
InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19+,20+,21+/m1/s1 |
InChI Key |
FFWVQGRKTCTNRG-QANQIFJLSA-N |
Isomeric SMILES |
COC(=O)C1=CCC[C@@H]2[C@]13CCC(=C)[C@@]24C[C@@H](O[C@H]4OC3=O)C5=COC=C5 |
Canonical SMILES |
COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |
Origin of Product |
United States |
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